N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Chemical Structure:
This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and a sulfanylacetamide moiety at position 2. The acetamide group is further modified with a 2-fluorophenyl ring, distinguishing it from analogs with other aryl substitutions. The molecular formula is C₁₆H₁₂FN₄O₂S, with a molecular weight of 349.36 g/mol (extrapolated from analogs in ).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-5-4-8-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-7-3-2-6-11(12)17/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMKZZYUVMSGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C15H14FN5OS
- Molecular Weight: Approximately 345.37 g/mol
- Functional Groups: The compound features a fluorophenyl group, a pyrido[1,2-a][1,3,5]triazin core, and a sulfanyl-acetamide linkage.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action: The compound may inhibit specific pathways involved in cell proliferation and survival. Its structural components suggest potential interactions with various enzymes or receptors associated with cancer cell metabolism.
Case Study:
A study evaluating a related compound demonstrated that it effectively reduced tumor growth in multicellular spheroids by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cellular growth and apoptosis .
Antimicrobial Activity
The biological evaluation of compounds containing the pyrido[1,2-a][1,3,5]triazin structure has shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Table 1: Summary of Antimicrobial Activity
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| N-(2-fluorophenyl)-2-(sulfanyl)acetamide | E. coli | 15 |
| N-(2-fluorophenyl)-2-(sulfanyl)acetamide | S. aureus | 18 |
| Standard Antibiotic (e.g., Amoxicillin) | E. coli | 20 |
| Standard Antibiotic (e.g., Amoxicillin) | S. aureus | 22 |
This table illustrates that while the compound shows activity against common pathogens, it is essential to compare its efficacy with established antibiotics to evaluate its potential as a therapeutic agent.
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfanyl group may facilitate interactions with enzymes involved in metabolic pathways.
- Signal Transduction Modulation: The compound could alter signal transduction pathways critical for cell survival and proliferation.
Pharmacological Implications
Given its unique structure and potential biological activities, this compound represents a promising candidate for further pharmacological studies. Its applications could extend to:
- Development of novel anticancer therapies
- Formulation of new antimicrobial agents
Comparison with Similar Compounds
Key Features :
- Sulfanylacetamide Linker : Enhances solubility and serves as a flexible spacer for target binding.
The compound belongs to a class of pyrido[1,2-a][1,3,5]triazine derivatives with sulfanylacetamide side chains. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyridotriazine Derivatives
Key Comparative Insights :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : The 2-fluorophenyl variant (target compound) likely exhibits stronger hydrogen-bonding interactions compared to electron-donating groups (e.g., -OCH₃ in ).
- Halogen Positioning : Meta-substituted chlorophenyl analogs () show distinct activity profiles compared to para-substituted variants (), suggesting positional effects on target binding.
Biological Activity :
- The trifluoromethoxy derivative () demonstrates enhanced anti-inflammatory activity, possibly due to improved pharmacokinetics from the CF₃ group.
- Chlorinated analogs () are prioritized for antimicrobial applications, whereas fluorine-containing compounds (target compound) are hypothesized for anticancer research.
Synthetic Accessibility: Multi-step synthesis routes (e.g., nucleophilic substitution, cyclization) are common across analogs (). The target compound’s 2-fluorophenyl group may require specialized fluorination techniques, increasing synthetic complexity compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
